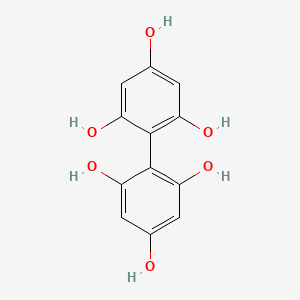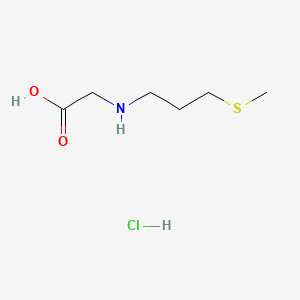
(3-(Methylthio)propyl)glycine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Methylthio)propyl)glycine Hydrochloride is a chemical compound with the molecular formula C6H13NO2S·HCl. It is a derivative of glycine, where the amino group is substituted with a 3-(methylthio)propyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylthio)propyl)glycine Hydrochloride typically involves the reaction of glycine with 3-(methylthio)propylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Glycine} + \text{3-(Methylthio)propylamine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Methylthio)propyl)glycine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, yielding glycine derivatives.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Glycine derivatives.
Substitution: New amino acid derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3-(Methylthio)propyl)glycine Hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of amino acid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of (3-(Methylthio)propyl)glycine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, altering cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-(Methylthio)propyl)alanine Hydrochloride
- (3-(Methylthio)propyl)serine Hydrochloride
- (3-(Methylthio)propyl)cysteine Hydrochloride
Uniqueness
(3-(Methylthio)propyl)glycine Hydrochloride is unique due to its specific substitution pattern and the presence of the methylthio group. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
Eigenschaften
Molekularformel |
C6H14ClNO2S |
|---|---|
Molekulargewicht |
199.70 g/mol |
IUPAC-Name |
2-(3-methylsulfanylpropylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10-4-2-3-7-5-6(8)9;/h7H,2-5H2,1H3,(H,8,9);1H |
InChI-Schlüssel |
WKCVKXILWIICOG-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCCNCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


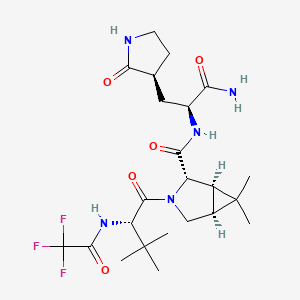
![Methylene-bridged [6]cycloparaphenylene](/img/structure/B13421403.png)
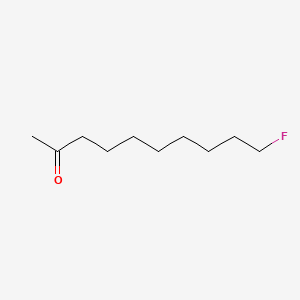
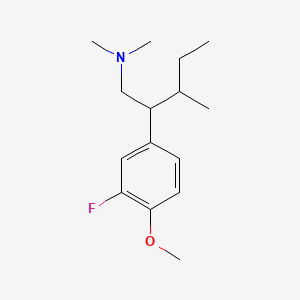


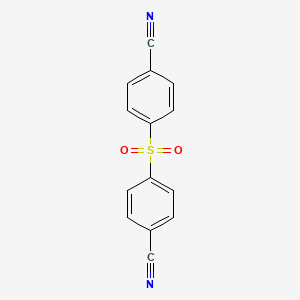
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
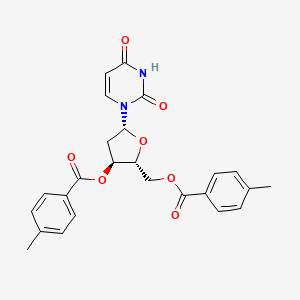
![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
